molecular formula C9H11BrO2 B1523342 2-(5-Bromo-2-hydroxymethylphenyl)ethanol CAS No. 1353101-75-3

2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Cat. No. B1523342
M. Wt: 231.09 g/mol
InChI Key: XRMJNYPZMSNEOX-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is a chemical compound that contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular formula of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” is C9H11BrO2 . The InChI code for this compound is 1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-2-hydroxymethylphenyl)ethanol” are not fully detailed in the search results. It has a molecular weight of 231.09 . More specific properties like boiling point, melting point, density, etc., are not provided in the search results.

Scientific Research Applications

  • Catalytic Synthesis

    • Field : Bioresources and Bioprocessing
    • Application Summary : The compound can be used in the catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates . This process is part of a larger effort to create fine chemicals, liquid fuels, and polymer materials from renewable resources .
    • Methods : The reaction involves the reduction of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of renewable carbohydrates . The reduction of HMF can produce several valuable products, including 2,5-furandimethanol .
    • Results : The study discussed the reaction mechanisms and the stability of the catalysts used in the process . It also explored the prospects of effective production of 2,5-furandimethanol .
  • Biomass Transformation

    • Field : Renewable Energy
    • Application Summary : The compound may be involved in the selective transformation of biomass-derived 5-hydroxymethylfurfural to the building blocks 2,5-bis(hydroxymethyl)furan .
    • Methods : The transformation process uses an α-Ni(OH)2/SiO2 catalyst without pre-reduction .
    • Results : The results of this research are not detailed in the available information .
  • Chemical Synthesis

    • Field : Chemical Engineering
    • Application Summary : This compound is used in the chemical industry for the synthesis of various other chemicals . It is often used as a starting material or intermediate in the synthesis of other compounds .
    • Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .
    • Results : The results or outcomes obtained would vary depending on the specific synthesis process .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application Summary : The compound is involved in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, which have shown antioxidant activity .
    • Methods : The synthesis involves 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .
    • Results : The synthesized compounds were analyzed against the HepG2 cell line . Compounds 4j and 4k showed good anti-proliferative effects on HepG2 cells . Furthermore, the ABTS and DPPH scavenging assays were used to determine the antioxidant activity of all compounds .
  • Biomass Upgrade

    • Field : Renewable Energy
    • Application Summary : This compound may be involved in the transformation of biobased 5-hydroxymethylfurfural (HMF) into a potential liquid fuel, 2,5-dimethylfuran (DMF) .
    • Methods : The transformation process involves the use of a catalyst and the feedstock used is HMF .
    • Results : The results of this research are not detailed in the available information .
  • Chemical Intermediate

    • Field : Chemical Engineering
    • Application Summary : This compound is used as a chemical intermediate during the preparation of other further value-addition hydrogenated furanic derivatives starting from HMF .
    • Methods : The specific methods of application or experimental procedures depend on the particular synthesis process .
    • Results : The results or outcomes obtained would vary depending on the specific synthesis process .

properties

IUPAC Name

2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJNYPZMSNEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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